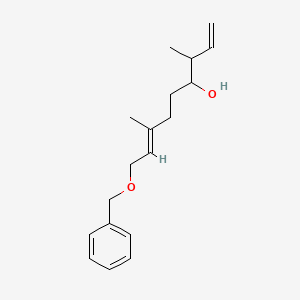
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol is an organic compound characterized by its unique structure, which includes a nonadiene backbone with dimethyl and phenylmethoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol typically involves multi-step organic reactions. One common approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene structure. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often requiring rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the diene to a saturated alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide in acetone for halide substitution or ammonia in ethanol for amine substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halides or amines.
Aplicaciones Científicas De Investigación
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-one: A ketone analog with similar structural features but different reactivity.
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-amine: An amine analog with potential bioactivity.
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-carboxylic acid: A carboxylic acid analog with different chemical properties.
Uniqueness
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential bioactivity makes it a candidate for pharmaceutical research.
Propiedades
Fórmula molecular |
C18H26O2 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(7E)-3,7-dimethyl-9-phenylmethoxynona-1,7-dien-4-ol |
InChI |
InChI=1S/C18H26O2/c1-4-16(3)18(19)11-10-15(2)12-13-20-14-17-8-6-5-7-9-17/h4-9,12,16,18-19H,1,10-11,13-14H2,2-3H3/b15-12+ |
Clave InChI |
RXYMIPGFLZRWCR-NTCAYCPXSA-N |
SMILES isomérico |
CC(C=C)C(CC/C(=C/COCC1=CC=CC=C1)/C)O |
SMILES canónico |
CC(C=C)C(CCC(=CCOCC1=CC=CC=C1)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















